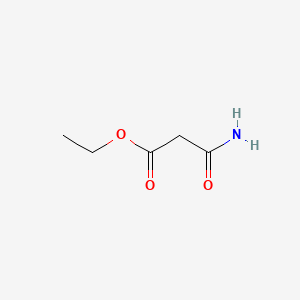
Ethyl 3-amino-3-oxopropanoate
概要
説明
Ethyl 3-amino-3-oxopropanoate, also known as ethyl oxamate, is an important chemical compound used in a variety of scientific research applications. It is an organic compound that belongs to the class of oxamic acids, which are derivatives of carboxylic acids. Ethyl oxamate is a colorless, odorless, and water-soluble solid. It is a versatile compound that can be used in a variety of chemical reactions and has a wide range of applications in the fields of biochemistry, pharmacology, and biotechnology.
科学的研究の応用
Quantitative Bioanalytical Method Development
Ethyl 3-amino-3-oxopropanoate has been the focus of research for developing a rapid and selective RP-HPLC bioanalytical method for its quantitative measurement. This method is vital for drug development and has been validated following USFDA guidelines. The molecule shows promising stability under various conditions and has been tested in human plasma, demonstrating significant stability (Nemani et al., 2018).
Catalysis and Reaction Selectivity
Research has also delved into the improved selectivity in the copper-catalyzed reactions of ethyl 3-arylmethylamino-2-diazo-3-oxopropanoates. These compounds generate both cyclohepta[c]pyrrolones and β-lactams, showing N-substituent-controlled chemoselectivity between intramolecular Buchner reaction and aliphatic 1,4-C-H insertion (Liu et al., 2017).
Synthesis of Substituted Compounds
Researchers have developed approaches to synthesize substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates, expanding the chemical repertoire of this molecule (Larionova et al., 2013).
Polymorphism Studies
There are studies focusing on the polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, contributing to the understanding of the physical and analytical characterization of such compounds (Vogt et al., 2013).
Anticancer Potential Exploration
This compound derivatives have been studied for their anticancer potential. Certain novel 2-oxo-N'-(2-oxoindolin-3-ylidene)-2H-chromene-3-carbohydrazides, which include this compound, have shown significant activity against colon cancer and leukemia cell lines (Abdel‐Aziz et al., 2013).
Asymmetric Reduction Studies
The compound has been used in studies exploring the asymmetric reduction of 3-aryl-3-keto esters, offering insights into enantioselective processes using fungi like Rhizopus species (Salvi & Chattopadhyay, 2006).
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary target of Ethyl 3-amino-3-oxopropanoate is Malonamidase E2 , an enzyme found in Bradyrhizobium japonicum . This enzyme plays a crucial role in the metabolism of certain amino acids and derivatives.
Mode of Action
It is known that many similar compounds work by entering into competitive relationships with structurally similar metabolites, leading to a decrease in the activity of vital biochemical processes in the cell .
Pharmacokinetics
Information about its physical and chemical properties can provide some insights :
Result of Action
It is known that compounds with similar structures can cause irritation of the digestive tract, respiratory tract, skin, and eyes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, its stability might be affected by exposure to light, hence it should be stored in a dark place . Its efficacy could also be influenced by the pH of the environment, as this can affect the compound’s ionization state and consequently its ability to interact with its target.
生化学分析
Biochemical Properties
Ethyl 3-amino-3-oxopropanoate plays a crucial role in several biochemical reactions. It is known to interact with various enzymes, including transaminases and dehydrogenases, which facilitate the transfer of amino groups and the oxidation-reduction reactions, respectively. These interactions are essential for the compound’s involvement in amino acid metabolism and energy production. Additionally, this compound can form complexes with proteins, influencing their structure and function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Moreover, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the synthesis of proteins involved in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to enzymes, either inhibiting or activating their activity. For example, it can act as a competitive inhibitor for certain enzymes, preventing the binding of natural substrates and thus inhibiting the enzyme’s function. Additionally, this compound can induce changes in gene expression by binding to DNA or RNA, affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, including amino acid metabolism and energy production. The compound interacts with enzymes such as transaminases and dehydrogenases, which facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of various metabolites within the cell. For example, this compound can be converted into intermediates that participate in the citric acid cycle, contributing to energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and its effects on cellular function. For instance, this compound may be transported into mitochondria, where it can participate in metabolic processes .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence energy production and other metabolic processes. Additionally, its localization within the nucleus can affect gene expression and other nuclear functions .
特性
IUPAC Name |
ethyl 3-amino-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-2-9-5(8)3-4(6)7/h2-3H2,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSPVEYCSVXYBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285562 | |
| Record name | Ethyl 3-amino-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7597-56-0 | |
| Record name | 7597-56-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42301 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-amino-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-carbamoylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

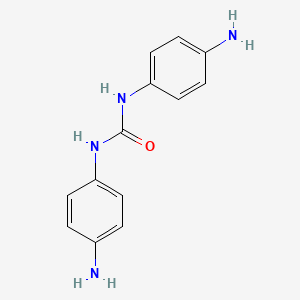
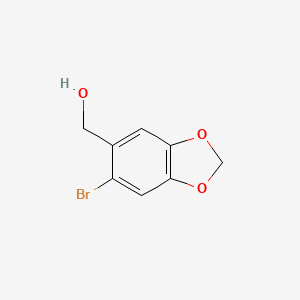

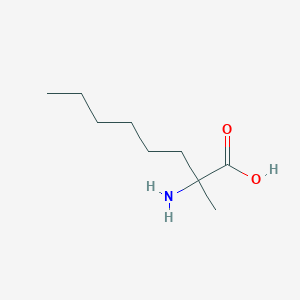
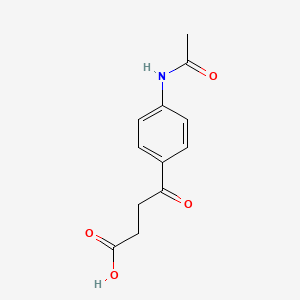
![1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1267518.png)
![1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one](/img/structure/B1267519.png)

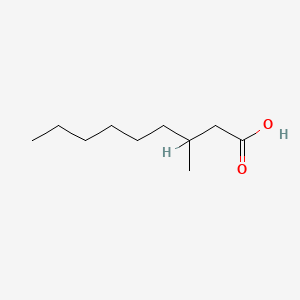

![4-[2-(Pyridin-4-yl)ethyl]aniline](/img/structure/B1267527.png)
![3-[(Ethoxycarbonyl)amino]propanoic acid](/img/structure/B1267530.png)

